molecular formula C16H9Cl2N3 B14506469 3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline CAS No. 63209-15-4

3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline

Cat. No.: B14506469
CAS No.: 63209-15-4
M. Wt: 314.2 g/mol
InChI Key: FSJURNAHKGQMJT-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the family of pyrazoloquinolines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as ethanol or 1-pentanol. The reaction is often carried out under reflux conditions to facilitate the formation of the desired pyrazoloquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms at positions 3 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or other signaling molecules, thereby modulating cellular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline is unique due to the presence of chlorine atoms at specific positions and the phenyl group, which contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development in multiple fields.

Properties

CAS No.

63209-15-4

Molecular Formula

C16H9Cl2N3

Molecular Weight

314.2 g/mol

IUPAC Name

3,6-dichloro-2-phenylpyrazolo[3,4-b]quinoline

InChI

InChI=1S/C16H9Cl2N3/c17-11-6-7-14-10(8-11)9-13-15(18)21(20-16(13)19-14)12-4-2-1-3-5-12/h1-9H

InChI Key

FSJURNAHKGQMJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C=C4C=C(C=CC4=NC3=N2)Cl)Cl

Origin of Product

United States

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